N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
Brand Name: Vulcanchem
CAS No.: 1040686-89-2
VCID: VC2906887
InChI: InChI=1S/C18H23NO2/c1-4-20-17-7-5-16(6-8-17)19-9-10-21-18-12-14(2)11-15(3)13-18/h5-8,11-13,19H,4,9-10H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline

CAS No.: 1040686-89-2

Cat. No.: VC2906887

Molecular Formula: C18H23NO2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline - 1040686-89-2

Specification

CAS No. 1040686-89-2
Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
IUPAC Name N-[2-(3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
Standard InChI InChI=1S/C18H23NO2/c1-4-20-17-7-5-16(6-8-17)19-9-10-21-18-12-14(2)11-15(3)13-18/h5-8,11-13,19H,4,9-10H2,1-3H3
Standard InChI Key CJVHXQZOROVUMU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C
Canonical SMILES CCOC1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C

Introduction

Chemical Identity and Structural Characteristics

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is characterized by a molecular formula of C18H23NO2 and a CAS registry number of 1040686-89-2 . The compound features several key structural elements that define its chemical behavior:

Structural Components

The molecule consists of three primary structural components:

  • A 3,5-dimethylphenoxy group

  • An ethyl linker

  • A 4-ethoxyaniline moiety

These components are arranged with the ethyl linker connecting the phenoxy group to the nitrogen of the aniline portion. The 3,5-dimethylphenoxy group contains two methyl substituents at positions 3 and 5 of the phenyl ring, while the aniline component features an ethoxy group at the para position (position 4).

Functional Groups

The presence of multiple functional groups contributes to the compound's chemical versatility:

  • An ether linkage (phenoxy group)

  • A secondary amine (from the aniline)

  • An alkoxy group (ethoxy substituent)

  • Two methyl groups on the phenoxy ring

The combination of these functional groups creates a molecule with distinct chemical and physical properties that can be exploited in various applications.

Physical and Chemical Properties

Basic Physical Properties

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline presents as a solid at room temperature with specific physical characteristics . While detailed experimental data on many of its properties remains limited in the public domain, the following properties can be inferred based on its structural features:

PropertyValue/Description
Molecular Weight285.38 g/mol
Physical StateSolid at room temperature
ColorTypically off-white to pale yellow
Storage ConditionsRoom temperature stable
SolubilityLikely soluble in organic solvents such as ethanol, acetone, and chloroform; poor solubility in water

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

  • The secondary amine group can participate in various reactions, including:

    • Acylation reactions with acid chlorides or anhydrides

    • Alkylation with alkyl halides

    • Condensation reactions with aldehydes or ketones

  • The ether linkages (both phenoxy and ethoxy) are generally stable under neutral conditions but may cleave under strongly acidic conditions.

  • The aromatic rings can undergo typical electrophilic aromatic substitution reactions, though the presence of electron-donating groups (methyl and ethoxy) will influence the regiochemistry and rate of such reactions.

Synthesis and Preparation Methods

Williamson Ether Synthesis Followed by Reductive Amination

This two-step approach would involve:

  • Reaction of 3,5-dimethylphenol with 2-bromoethanol to form 2-(3,5-dimethylphenoxy)ethanol

  • Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate)

  • Displacement with 4-ethoxyaniline to form the target compound

Alternative Route via Alkylation

An alternative approach might involve:

  • Formation of 2-(3,5-dimethylphenoxy)ethylbromide or similar alkylating agent

  • Direct alkylation of 4-ethoxyaniline with the alkylating agent in the presence of a base

Purification Methods

Purification of the final compound would likely involve:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • Potentially preparative HPLC for analytical grade material

Potential ActivityStructural Basis
Receptor ModulationAromatic rings with hydrophobic substituents can interact with protein binding pockets
Enzyme InhibitionSecondary amine and ether linkages can form hydrogen bonds with active site residues
Antimicrobial PropertiesPhenoxy derivatives often exhibit antimicrobial activity
Central Nervous System EffectsStructural similarity to known neuroactive compounds

Materials Science

The compound may find applications in materials science:

  • As a building block for more complex polymeric materials

  • In the development of specialty coatings

  • As an intermediate in the synthesis of dyes and pigments

Organic Synthesis

As a functionalized molecule, it could serve as:

  • A versatile intermediate in multi-step synthesis

  • A scaffold for further derivatization

  • A model compound for studying specific reactions

Comparison with Structural Analogs

Structural Similarities and Differences

Comparing N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline with related compounds provides insight into potential structure-activity relationships:

CompoundStructural DifferenceExpected Effect on Properties
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyanilineContains chlorine at position 4 of the phenoxy ringIncreased lipophilicity; potential halogen bonding; altered electronic properties
N-[(2,4-dimethoxyphenyl)methyl]-3-ethoxyanilineDifferent substitution pattern; methylene linker instead of ethoxy; ethoxy at meta position on anilineDifferent spatial arrangement; altered hydrogen bonding capacity

Structure-Activity Considerations

The specific positioning of functional groups in N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline would be expected to create a unique electronic and spatial arrangement that differentiates it from its structural analogs. These differences could be exploited in selective targeting of biological systems or in creating materials with specific physical properties.

Analytical Characterization

Spectroscopic Properties

The structural features of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline would be expected to give rise to characteristic spectroscopic patterns:

NMR Spectroscopy

In proton NMR, one would expect signals corresponding to:

  • Aromatic protons from both phenyl rings

  • Methyl protons (two signals for the dimethyl groups)

  • Methylene protons from the ethoxy group and ethyl linker

  • N-H proton from the secondary amine

IR Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching (3300-3500 cm⁻¹)

  • C-H stretching (aromatic and aliphatic)

  • C-O stretching (ether linkages)

  • C=C stretching (aromatic rings)

Chromatographic Analysis

HPLC analysis would typically employ:

  • Reverse-phase columns (C18)

  • Mobile phases containing mixtures of water and organic solvents

  • UV detection at wavelengths where the aromatic systems absorb strongly

Current Research Landscape and Future Directions

Research Gaps

Several areas warrant further investigation regarding N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline:

  • Comprehensive physical property characterization

  • Detailed toxicological profiling

  • Exploration of specific biological activities

  • Development of efficient synthetic routes

  • Investigation of structure-activity relationships

Future Research Opportunities

Potential directions for future research include:

  • Development of derivative libraries for biological screening

  • Investigation of the compound's potential in drug discovery

  • Exploration of applications in materials science

  • Refinement of synthetic methodologies for scale-up production

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